(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol
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Overview
Description
(3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-5-PHENYLPENTAN-2-OL is a complex organic compound characterized by its unique structure, which includes a hydrazine moiety linked to a dinitrophenyl group and a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-5-PHENYLPENTAN-2-OL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, dinitrophenylhydrazine, and various aldehydes or ketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-5-PHENYLPENTAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-5-PHENYLPENTAN-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-5-PHENYLPENTAN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dinitrophenyl group may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler analog used in similar applications.
Phenylhydrazine: Lacks the nitro groups but shares the hydrazine functionality.
Hydrazones: A broad class of compounds with similar reactivity.
Uniqueness
(3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-5-PHENYLPENTAN-2-OL is unique due to its combination of a hydrazine moiety with a dinitrophenyl group and a pentanol backbone, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H20N4O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol |
InChI |
InChI=1S/C18H20N4O5/c1-18(2,23)17(11-8-13-6-4-3-5-7-13)20-19-15-10-9-14(21(24)25)12-16(15)22(26)27/h3-7,9-10,12,19,23H,8,11H2,1-2H3/b20-17+ |
InChI Key |
XZBFXVXZCHTGIY-LVZFUZTISA-N |
Isomeric SMILES |
CC(C)(/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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